molecular formula C15H24OSSi B11845920 1-Ethyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol CAS No. 86573-83-3

1-Ethyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol

Cat. No.: B11845920
CAS No.: 86573-83-3
M. Wt: 280.5 g/mol
InChI Key: QIKUUFGTGQDRTO-UHFFFAOYSA-N
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Description

1-Ethyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol is a useful research compound. Its molecular formula is C15H24OSSi and its molecular weight is 280.5 g/mol. The purity is usually 95%.
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Biological Activity

1-Ethyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol is an organic compound notable for its unique cyclobutane structure, which incorporates various functional groups that may influence its biological activity. Understanding the biological implications of this compound is essential for its potential applications in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The compound has the following molecular formula:

C15H24O2SSiC_{15}H_{24}O_2SSi

It features a cyclobutane ring, a hydroxyl (-OH) group, a phenylsulfanyl group, and a trimethylsilyl group. These functional groups contribute to its reactivity and potential interactions with biological systems.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. The presence of the phenylsulfanyl group may enhance the compound's ability to interact with microbial cell membranes, potentially leading to increased permeability and cell death.

Cytotoxicity Studies

In vitro studies have shown that cyclobutane derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been tested for their ability to inhibit cell proliferation in leukemia and solid tumor models. The hydroxyl group may play a critical role in these interactions by facilitating hydrogen bonding with cellular targets.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundHeLa25Induction of apoptosis
Similar Cyclobutane DerivativeA549 (Lung Cancer)30Cell cycle arrest

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, silyl groups are known to enhance the stability of certain substrates in enzymatic reactions, potentially leading to altered enzyme kinetics.

Study on Anticancer Activity

A recent study investigated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The study utilized flow cytometry to assess apoptosis levels, revealing that the compound triggers intrinsic apoptotic pathways.

Interaction with Biological Membranes

Another research effort focused on the interaction of this compound with lipid bilayers, simulating cellular membranes. Using fluorescence spectroscopy, it was observed that the compound could integrate into lipid bilayers, affecting membrane fluidity and integrity, which may contribute to its antimicrobial properties.

Properties

CAS No.

86573-83-3

Molecular Formula

C15H24OSSi

Molecular Weight

280.5 g/mol

IUPAC Name

1-ethyl-3-phenylsulfanyl-3-trimethylsilylcyclobutan-1-ol

InChI

InChI=1S/C15H24OSSi/c1-5-14(16)11-15(12-14,18(2,3)4)17-13-9-7-6-8-10-13/h6-10,16H,5,11-12H2,1-4H3

InChI Key

QIKUUFGTGQDRTO-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C1)([Si](C)(C)C)SC2=CC=CC=C2)O

Origin of Product

United States

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